molecular formula C9H7N3O2 B1308962 3-(1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 876715-37-6

3-(1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B1308962
CAS No.: 876715-37-6
M. Wt: 189.17 g/mol
InChI Key: SCWSKIDSSDPELO-UHFFFAOYSA-N
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Description

“3-(1H-1,2,4-triazol-5-yl)benzoic acid” is a chemical compound with the molecular formula C9H7N3O2 . It has a molecular weight of 189.17 g/mol . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H7N3O2/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,13,14)(H,10,11,12) .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a carboxylic acid group and a 1,2,4-triazole ring . The canonical SMILES representation for this compound is C1=CC(=CC(=C1)C(=O)O)C2=NC=NN2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 189.17 g/mol, a computed XLogP3-AA value of 1.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, and a topological polar surface area of 78.9 Ų . The exact mass and monoisotopic mass of this compound are both 189.053826475 g/mol .

Scientific Research Applications

Heterocyclic Compound Applications

Triazole derivatives, including 3-(1H-1,2,4-triazol-5-yl)benzoic acid, have been extensively explored for their biological significance in medicinal chemistry. These compounds have shown a wide spectrum of pharmacological activities, such as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and more. Their structure allows for significant chemical variability, enabling the design of compounds with targeted biological activities (Verma, Sinha, & Bansal, 2019).

Advanced Synthesis Techniques

Research has also focused on developing efficient synthesis techniques for triazole derivatives. Techniques such as copper-catalyzed azide-alkyne cycloaddition have been highlighted for their eco-friendliness and efficiency, providing a sustainable pathway for synthesizing triazole compounds with potential biological applications (de Souza et al., 2019).

Corrosion Inhibition

1,2,3-Triazole derivatives are noted for their corrosion inhibition properties, especially for metals and alloys in aggressive media. This application is significant in industrial settings where metal preservation is crucial. The derivatives prepared through regioselective synthesis have shown high efficiency as corrosion inhibitors, contributing to their industrial relevance and applicability (Hrimla et al., 2021).

Biomedical Applications

In the biomedical field, triazole derivatives have been studied for their antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus. These compounds, including both 1,2,3-triazole and 1,2,4-triazole hybrids, have shown promise in addressing antibiotic resistance, showcasing their potential as future therapeutic agents (Li & Zhang, 2021).

Proton-Conducting Membranes

Another innovative application involves the use of 1,2,4-triazole and its derivatives in the development of proton-conducting membranes for fuel cells. These materials exhibit high thermal and electrochemical stability, making them suitable for use in energy conversion devices (Prozorova & Pozdnyakov, 2023).

Future Directions

The future directions for the research and development of “3-(1H-1,2,4-triazol-5-yl)benzoic acid” and its derivatives could involve further investigation of their biological activities, particularly their anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(1H-1,2,4-triazol-5-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions ultimately result in changes in cellular function and biochemical processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to this compound can lead to changes in cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or enhancement of specific cellular functions. At higher doses, toxic or adverse effects can occur, including cell damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range lead to diminished efficacy or increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and utilization within the cell. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, it may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWSKIDSSDPELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424365
Record name 3-(1H-1,2,4-triazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876715-37-6
Record name 3-(1H-1,2,4-triazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-5-yl)benzoic acid
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